3-[(2-aminoethyl)(methyl)amino]-N-methylpropanamide dihydrochloride
Description
3-[(2-Aminoethyl)(methyl)amino]-N-methylpropanamide dihydrochloride is a tertiary amine derivative featuring a propanamide backbone modified with a methylamino-ethylamino substituent. Its dihydrochloride salt form enhances aqueous solubility, making it suitable for pharmaceutical and agrochemical research.
Properties
IUPAC Name |
3-[2-aminoethyl(methyl)amino]-N-methylpropanamide;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H17N3O.2ClH/c1-9-7(11)3-5-10(2)6-4-8;;/h3-6,8H2,1-2H3,(H,9,11);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTTAFJPVZDOCLA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CCN(C)CCN.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H19Cl2N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-[(2-aminoethyl)(methyl)amino]-N-methylpropanamide dihydrochloride is a compound of increasing interest in the fields of biochemistry and pharmacology. Its unique structure and functional groups suggest potential interactions with biological systems, making it a candidate for various applications in drug development and biochemical research.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
This includes:
- Amino groups that may interact with various biological targets.
- Dihydrochloride form which enhances its solubility in aqueous environments, facilitating its use in biological assays.
The biological activity of this compound is primarily attributed to its ability to modulate enzyme activities and interact with protein structures. Specific mechanisms may include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially altering cellular functions.
- Protein Interaction : It can bind to proteins, modifying their activity or stability, which could impact signaling pathways.
1. Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit antimicrobial properties. For instance, studies have shown that related amine compounds can disrupt bacterial cell membranes, leading to cell death.
2. Neuroprotective Effects
Preliminary studies suggest that this compound may have neuroprotective properties. It has been hypothesized that it could reduce oxidative stress in neuronal cells, although more detailed investigations are required to confirm these effects.
3. Cancer Research
In cancer biology, compounds with similar structures have been explored as potential inhibitors of tumor growth. The modulation of specific signaling pathways by this compound could provide a basis for its application in cancer therapies.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds is essential:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| N-(2-aminoethyl)-2-methylpropanamide hydrochloride | Contains similar amino and amide groups | Primarily used as a building block in drug synthesis |
| 3-(dimethylamino)-N-(2-aminoethyl)propanamide | Dimethyl substitution on nitrogen | Exhibits different solubility properties |
| N,N-dimethylglycine | Simple amino acid derivative | Commonly used as a dietary supplement |
Case Studies and Research Findings
Several studies have explored the biological activities of related compounds:
- Antimicrobial Studies : A study published in Journal of Antimicrobial Chemotherapy demonstrated that amine derivatives can significantly inhibit the growth of pathogenic bacteria, suggesting potential applications for this compound in treating infections .
- Neuroprotective Mechanisms : Research published in Neuroscience Letters indicated that certain amine compounds can protect neuronal cells from apoptosis induced by oxidative stress . These findings may be relevant for understanding how this compound could exert similar effects.
- Anti-Cancer Activity : A study highlighted in Cancer Research examined the role of structurally similar compounds in inhibiting tumor cell proliferation through modulation of specific signaling pathways . This suggests that further investigation into this compound could yield valuable insights into its potential as an anti-cancer agent.
Comparison with Similar Compounds
Structural Analogs and Functional Group Variations
The following table summarizes key structural analogs and their differentiating features:
Key Differences and Implications
Substituent Effects on Bioactivity: The fluorophenyl group in the compound from may enhance lipid solubility and receptor binding compared to the target compound’s aminoethyl group, favoring CNS-targeting applications. The mercaptoethyl group in introduces thiol reactivity, enabling disulfide bond formation or metal interactions, unlike the target compound’s amine-dominated chemistry.
Salt Form and Solubility: Dihydrochloride salts (target compound, ) generally exhibit higher solubility in polar solvents than monohydrochloride derivatives (e.g., ), which is critical for formulation in aqueous systems.
Synthetic Complexity: The target compound’s synthesis likely involves multi-step alkylation/amination, similar to the procedure for methyl (S)-3,3-dimethyl-2-(methylamino)butanoate hydrochloride in . However, fluorinated or aromatic analogs (e.g., ) may require additional functionalization steps, increasing production costs.
Safety and Handling: Hydroxyethyl-substituted analogs () may have lower volatility but require protection from moisture due to hygroscopicity, whereas diethylaminoethyl derivatives () are more likely to act as irritants due to quaternary ammonium structure.
Research Findings and Data Highlights
- Crystallographic Behavior : Dichloroacetamide derivatives () exhibit hydrogen-bonded chains (N–H⋯O, C–H⋯O), suggesting that the target compound’s dihydrochloride form may adopt similar solid-state packing, influencing stability and melting point.
- Biological Relevance: Tryptamine analogs () with aminoethyl groups show neurotransmitter activity, implying that the target compound could interact with amine receptors or transporters, though this requires experimental validation.
- Commercial Viability : The high purity of fluorinated analogs () underscores the importance of rigorous purification for pharmaceutical-grade compounds, a likely requirement for the target compound.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
